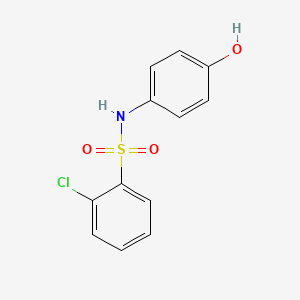
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is also known as CHS or Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID). However, in
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide reduces the production of prostaglandins and thus reduces inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are mediators of inflammation. It has also been shown to reduce the production of cytokines, which are molecules that play a key role in the inflammatory response. Additionally, it has been found to reduce the expression of adhesion molecules, which are proteins that play a key role in the recruitment of immune cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of COX-2 activity and has been extensively studied for its anti-inflammatory effects. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, it also has some limitations. It is a relatively large molecule and may have limited solubility in some solvents. Additionally, it may have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide on other diseases, such as cancer and Alzheimer's disease. Additionally, the development of new methods for the synthesis of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves several steps. The first step is the chlorination of 4-hydroxybenzenesulfonamide with thionyl chloride to form 2-chloro-4-hydroxybenzenesulfonamide. The second step is the reaction of 2-chloro-4-hydroxybenzenesulfonamide with 4-hydroxybenzenesulfonyl chloride in the presence of a base to form 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. This synthesis method has been widely used in the preparation of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide for scientific research purposes.
Applications De Recherche Scientifique
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic effects on various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Therefore, it has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Propriétés
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-11-3-1-2-4-12(11)18(16,17)14-9-5-7-10(15)8-6-9/h1-8,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNWAABCAVZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)

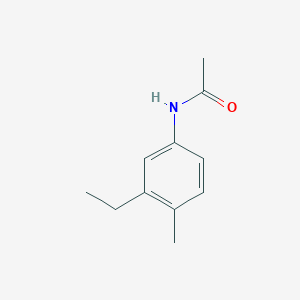
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
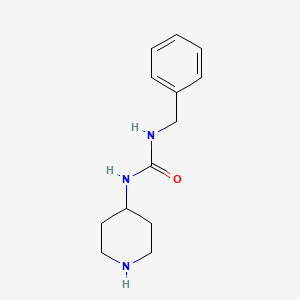
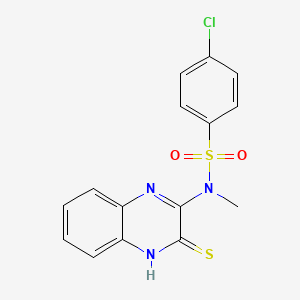

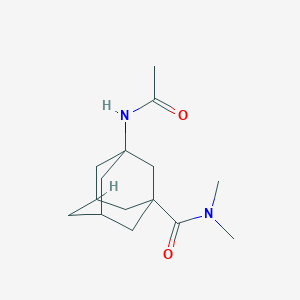

![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)